Product packaging for dA-Aai(Cat. No.:CAS No. 127191-86-0)

dA-Aai

Cat. No.: B236959
CAS No.: 127191-86-0
M. Wt: 542.5 g/mol
InChI Key: UJUDOVXXLPFCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The dA-AAI DNA adduct, with the full name 7-(deoxyadenosin-N6-yl)aristolactam I, is a specific covalent DNA modification formed upon metabolic activation of Aristolochic Acid I (AAI) . It is a recognized and critical biomarker for studying the nephrotoxic and carcinogenic mechanisms of aristolochic acids (AAs) . Aristolochic acids are environmental toxins found in plants of the Aristolochia and Asarum genera, and human exposure is linked to Aristolochic Acid Nephropathy (AAN) and Balkan Endemic Nephropathy (BEN), which are conditions characterized by progressive renal fibrosis and a high incidence of upper tract urothelial carcinoma (UTUC) . The formation of this compound adducts is a key event in the disease process. Research has shown that these adducts are directly involved in genotoxicity, and they are associated with a characteristic mutational signature in tumor tissues, predominantly featuring adenine-to-thymine (A→T) transversions . This makes this compound an essential tool for researchers investigating the molecular basis of DNA damage and mutation signatures induced by environmental carcinogens. Furthermore, studying this adduct is vital for understanding the metabolic pathways and bioactivation of AAs, which involve enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP1A) . This product is intended for Research Use Only (RUO) and is not intended for diagnostic procedures or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22N6O7 B236959 dA-Aai CAS No. 127191-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]imino-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O7/c1-37-14-4-2-3-11-18(14)21(22-19-12(27(36)32-22)5-15-24(20(11)19)39-10-38-15)31-25-23-26(29-8-28-25)33(9-30-23)17-6-13(35)16(7-34)40-17/h2-5,8-9,13,16-17,32,34-36H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUDOVXXLPFCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC3=C4C(=NC=N3)N(C=N4)C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127191-86-0
Record name 7-(Deoxyadenosin-N(6)-yl)aristolactam I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127191860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Biogenesis and Enzymatic Pathways of Da Aai Formation

Impact of Aristolochic Acid II (AAII) on AAI Metabolism and Enhanced dA-AAI Levels

Co-exposure to Aristolochic Acid II (AAII), another major component often found alongside AAI in Aristolochia plant extracts, has been shown to enhance AA-DNA adduct formation. wikipedia.orguni.luwindows.netsigmaaldrich.com Research in rats treated with a mixture of AAI and AAII demonstrated increased levels of AA-DNA adducts in the liver and kidneys compared to rats treated with AAI or AAII alone. wikipedia.orguni.luwindows.netsigmaaldrich.com

Detailed investigations into the metabolic enzymes involved suggest that this enhanced adduct formation may be partially attributed to a decrease in AAI detoxification and an increase in the activity of NQO1, a key activating enzyme. wikipedia.orgwindows.netsigmaaldrich.com AAII appears to influence the metabolism of AAI in vivo, specifically increasing the reductive metabolism (activation) of AAI. wikipedia.orgwikidata.orgnih.gov One proposed mechanism for the decreased AAI detoxification is the inhibition of hepatic CYP2C11 activity during co-treatment with the AAI/AAII mixture. wikipedia.orgwindows.netsigmaaldrich.com

Furthermore, both AAI and AAII can induce NQO1 activity. wikipedia.org However, the induction of hepatic NQO1 activity is further increased when both AAI and AAII are administered together compared to individual exposures. wikipedia.org This increased NQO1 activity can lead to greater reductive activation of AAI. The combined effect of potentially inhibited detoxification and enhanced activation pathways in the presence of AAII contributes to higher amounts of AAI being available for reductive activation, consequently leading to enhanced AAI DNA adduct formation, including this compound. wikipedia.orgwindows.netsigmaaldrich.com These findings highlight that AAII can potentiate the genotoxic properties of AAI when present in a mixture. wikipedia.orgwindows.netsigmaaldrich.com

Research Findings on Enzyme Activity and Adduct Formation with AAI/AAII Co-exposure

Studies in rats have provided quantitative data illustrating the impact of AAI and AAII co-exposure on enzyme activity and DNA adduct levels.

Treatment GroupHepatic NQO1 Activity (fold change vs. control)Renal NQO1 Activity (fold change vs. control)Hepatic AA-DNA Adducts (relative level)Renal AA-DNA Adducts (relative level)
AAI aloneIncreasedIncreasedBaselineBaseline
AAII aloneIncreasedHighest increaseSimilar to AAI aloneHigher than AAI alone
AAI/AAII MixtureHighest increaseIncreasedIncreased compared to AAI or AAII aloneIncreased compared to AAI or AAII alone

This table illustrates that while both AAI and AAII induce NQO1, the co-exposure leads to a more pronounced increase in hepatic NQO1 activity and enhanced AA-DNA adduct formation in both the liver and kidneys. wikipedia.orgwindows.netsigmaaldrich.com

Molecular Interactions and Biological Consequences Mediated by Da Aai

DNA Adduct Characteristics and Mutational Signatures

The carcinogenic effects of AAI are intrinsically linked to the formation of covalent adducts with DNA bases, leading to a distinctive mutational signature that serves as a molecular fingerprint of exposure.

Metabolic activation of AAI results in the formation of a reactive aristolactam-nitrenium ion that preferentially binds to the exocyclic amino groups of purine (B94841) bases in DNA. frontiersin.orgqiagen.com This reaction yields a spectrum of adducts, with the two primary forms being 7-(deoxyadenosin-N⁶-yl)-aristolactam I (dA-AAI) and 7-(deoxyguanosin-N²-yl)-aristolactam I (dG-AAI). frontiersin.orgacs.org

Numerous studies have consistently shown that this compound is the predominant adduct formed in vivo. acs.orgmdpi.com In target tissues of rodents and humans exposed to AAI, this compound is not only the most abundant but also the most persistent of the adducts. frontiersin.orgmdpi.com The formation of these adducts is a critical initiating event in the carcinogenic process mediated by AAI.

Adduct Name Abbreviation DNA Base Modified
7-(deoxyadenosin-N⁶-yl)-aristolactam I This compound Deoxyadenosine (B7792050)
7-(deoxyguanosin-N²-yl)-aristolactam I dG-AAI Deoxyguanosine

The presence of this compound adducts in the DNA template leads to a highly specific mutational signature characterized by A:T→T:A transversion mutations. nih.govmdpi.com This type of mutation, where a purine is replaced by a pyrimidine, is relatively uncommon in many other types of cancer. nih.gov Whole-exome and genome-wide sequencing of tumors from individuals with known exposure to aristolochic acid have revealed a remarkably high frequency of these A:T→T:A transversions, accounting for a significant majority of all somatic mutations. nih.govwikipedia.org

This distinct mutational pattern is a direct consequence of the this compound adduct's ability to interfere with the fidelity of DNA replication. During translesional synthesis, DNA polymerases tend to incorrectly insert a deoxyadenosine monophosphate (dAMP) opposite the this compound lesion, resulting in the characteristic A to T change in the subsequent round of replication. mdpi.comabeomics.com

The mutagenic potential of this compound is particularly significant when these adducts form within critical genes that regulate cell growth and division, such as the tumor suppressor gene TP53 and the proto-oncogene H-ras.

Studies in rodent models have demonstrated a high frequency of A:T→T:A transversions in codon 61 of the H-ras oncogene in tumors induced by AAI. mdpi.comabeomics.comqiagen.com This specific mutation is a key event in the activation of the H-ras protein, leading to uncontrolled cell proliferation.

In human urothelial carcinomas associated with aristolochic acid exposure, a similar mutational signature is observed in the TP53 gene. frontiersin.org The A:T→T:A transversions induced by this compound can inactivate the p53 protein, a critical guardian of the genome, thereby compromising the cell's ability to respond to DNA damage and undergo apoptosis. This inactivation of p53 is a crucial step in the development of many cancers.

Gene Codon/Region Type of Mutation Organism/Model
H-ras Codon 61 A:T→T:A Transversion Rodents (rats, mice)
TP53 Various A:T→T:A Transversion Humans (urothelial carcinoma)

Broader Molecular Responses and Cellular Pathways Associated with AAI Exposure (Context for this compound Research)

Activation of Inflammatory Signaling Pathways (e.g., NF-κB, STAT3)

NF-κB Pathway: NF-κB is a protein complex that controls the transcription of genes involved in inflammation and cell survival. youtube.com In its inactive state, it is held in the cytoplasm. nih.gov Upon stimulation by stressors like AAI, a kinase complex (IκB kinase or IKK) is activated, which then phosphorylates the inhibitory IκB proteins. youtube.comyoutube.com This targets IκB for degradation, freeing NF-κB to move into the nucleus and activate the expression of proinflammatory genes, including various cytokines. youtube.comnih.gov Studies have shown that AAI exposure leads to the activation of the NF-κB pathway in hepatocytes, contributing to the inflammatory response. oup.com

STAT3 Pathway: The STAT3 pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. nih.gov It is typically activated by cytokines like IL-6. nih.gov This activation involves the phosphorylation of the STAT3 protein, which then forms dimers that translocate to the nucleus to regulate gene expression. mdpi.comresearchgate.net Persistent activation of STAT3 is linked to chronic inflammatory conditions and cancer. nih.govnih.gov Research has demonstrated that AAI activates STAT3 signaling in liver cells, which may contribute to both inflammation and apoptosis. oup.com

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A significant component of AAI toxicity is the induction of oxidative stress. mdpi.com This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products with antioxidants. mdpi.com

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is vital for protein folding and synthesis. The accumulation of misfolded proteins in the ER triggers a state known as ER stress, leading to the activation of the Unfolded Protein Response (UPR). mdpi.com AAI has been identified as a potent inducer of ER stress. nih.gov

Activation of Apoptosis Pathways (e.g., Caspase-3, MAPK/p38, p53)

Apoptosis, or programmed cell death, is a crucial cellular process that is tightly regulated. AAI exposure disrupts this regulation, leading to the activation of multiple pro-apoptotic pathways.

Caspase-3: Caspases are a family of proteases that execute the process of apoptosis. Caspase-3 is a key executioner caspase. AAI treatment in human proximal tubular epithelial cells leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, culminating in apoptosis. mdpi.com

MAPK/p38: The mitogen-activated protein kinase (MAPK) pathways are central signaling cascades that respond to various extracellular stimuli and stresses. The p38 MAPK pathway, in particular, is strongly associated with stress-induced apoptosis. nih.gov AAI exposure activates p38 kinase phosphorylation, which can lead to apoptosis. mdpi.comnih.gov

p53: The p53 protein is a critical tumor suppressor that responds to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. thermofisher.com The DNA adducts formed by AAI, such as this compound, can lead to mutations in the TP53 gene. mdpi.comresearchgate.net Beyond mutations, stress signals from MAPK pathways can also activate p53, promoting the expression of pro-apoptotic genes like Bax. nih.govthermofisher.com

Immune Cell Infiltration and Proinflammatory Macrophage/Neutrophil Activation

Table 2: Summary of AAI-Induced Molecular and Cellular Responses Click on the headers to sort the table.

Cellular Response Key Pathways/Molecules Activated Consequence
Inflammation NF-κB, STAT3 Production of proinflammatory cytokines, tissue damage. oup.com
Oxidative Stress Reactive Oxygen Species (ROS) DNA damage, lipid peroxidation, protein damage. nih.govnih.gov
ER Stress GRP78, CHOP, eIF2α Unfolded Protein Response, apoptosis. nih.gov
Apoptosis Caspase-3, MAPK/p38, p53 Programmed cell death of affected cells (e.g., tubular epithelial cells). mdpi.comnih.gov
Immune Response Macrophages, Neutrophils, T cells Infiltration into damaged tissue, amplification of inflammation. oup.comnih.gov

Investigation into RNA Adduct Formation by AAI and its Unclear Link to Carcinogenicity

While the genotoxic and carcinogenic effects of aristolochic acid I (AAI) are strongly linked to the formation of DNA adducts, such as 7-(deoxyadenosin-N6-yl)aristolactam I (this compound), emerging research has also focused on the interaction of AAI with RNA. mdpi.comosti.govnih.gov Investigations have confirmed that AAI, following metabolic activation, covalently binds to ribonucleosides, forming RNA adducts both in vitro and in vivo. nih.gov However, the direct role of these RNA adducts in the carcinogenicity of AAI is not yet well-defined and remains an area of active scientific inquiry. osti.govnih.gov

A pivotal study investigating the comparative formation of DNA and RNA adducts in rats treated with aristolochic acid (AA) revealed that RNA is modified at a significantly higher frequency. nih.govacs.org In key target organs like the kidney and liver, the total levels of RNA adducts were found to be approximately six times higher than the levels of DNA adducts. nih.govacs.org This finding suggests that RNA is a major molecular target for activated AAI metabolites.

Further analysis has shown that, unlike in DNA where adenosine (B11128) adducts like this compound are predominant and highly persistent, guanosine (B1672433) is the primary target for AAI in RNA. nih.govnih.gov In the kidneys of AA-dosed rats, the guanosine adduct formed from aristolochic acid II (G-AAII) was the most abundant RNA adduct, followed by the guanosine adduct from AAI (G-AAI). The levels of adenosine-RNA adducts were substantially lower. acs.org

This table summarizes the findings from a study comparing the levels of different aristolochic acid adducts in the kidney and liver of dosed rats. The data highlights the higher prevalence of RNA adducts compared to DNA adducts and the predominance of guanosine adducts in RNA.

In Vivo and in Vitro Research Models for Da Aai Studies

Rodent Models of Aristolochic Acid Exposure

Rodent models are indispensable for investigating the in vivo consequences of aristolochic acid exposure, particularly the formation and biological activity of the dA-Aai adduct. Different strains of rats and mice, including transgenic models, have been employed to elucidate the genotoxic effects of AAI.

Rat models have been instrumental in characterizing this compound formation and its mutagenic consequences. Studies using Wistar rats have demonstrated the in vivo metabolism of AAI and the subsequent formation of DNA adducts in various tissues. nih.gov Co-exposure to both aristolochic acid I and II in Wistar rats was found to increase the formation of this compound in both the liver and kidneys, suggesting that the components of the natural plant extract can interact to enhance genotoxicity. nih.gov

Big Blue® transgenic rats, which carry the lacI reporter gene, are particularly valuable for simultaneous analysis of DNA adduct formation and mutagenesis. In these models, exposure to aristolochic acid leads to dose-dependent increases in both DNA adduct levels and mutant frequencies in target tissues like the kidney and non-target tissues like the liver. nih.gov Following chronic exposure, the predominant mutation observed is the A:T→T:A transversion, which is consistent with the mutagenic signature of this compound. nih.gov This specific mutation pattern provides a direct link between the formation of the this compound adduct and the subsequent genetic alterations. nih.gov

Research Findings in Rat Models Exposed to Aristolochic Acid
Rat ModelKey Research FocusPrimary Findings Related to this compoundReference
Wistar RatsMetabolism and DNA Adduct FormationDemonstrated increased this compound formation in liver and kidney upon co-exposure to AAI and AAII. nih.gov
Big Blue® Transgenic RatsAdduct Formation and MutagenesisShowed a dose-dependent increase in this compound adducts and mutant frequencies in kidney and liver. The characteristic mutation is the A:T→T:A transversion. nih.gov

Gpt delta transgenic mice are another powerful tool for studying in vivo mutagenicity. Research using these mice has compared the effects of AAI and aristolochic acid II (AAII), showing that both form this compound and other adducts in the kidney. nih.govresearchgate.net Interestingly, AAII was found to induce higher concentrations of DNA adducts and a higher mutant frequency than AAI, which may be related to differences in their metabolic pathways and resulting levels in the kidney and plasma. nih.govresearchgate.net Studies in gpt delta mice have also been used to quantitatively evaluate the genotoxicity of AAI at various doses by measuring adduct frequencies and gene mutations in the kidney. nih.gov

In studies with Big Blue rats, the kidney was found to have at least two-fold higher levels of total AA-induced DNA adducts compared to the liver. nih.gov The persistence of these adducts also varies, with this compound being a particularly persistent lesion in tissues. While other adducts like dG-AAI tend to decrease over time, this compound levels can remain relatively unchanged for extended periods, contributing to its role in long-term carcinogenesis. nih.gov This differential accumulation and persistence are thought to be key factors in the tissue-specific carcinogenicity of aristolochic acid, which primarily induces tumors in the kidney and forestomach in rodents. nih.gov

Tissue-Specific Accumulation of AAI-DNA Adducts in Rodent Models
TissueRelative Adduct LevelKey ObservationReference
KidneyHighestMajor target organ for adduct formation and tumor induction. nih.gov
LiverModerateSignificant adduct formation, but typically at least 2-fold lower than in the kidney. nih.gov
ForestomachModerateIdentified as a target organ for AAI-induced tumors and adducts. nih.gov
Urinary TractLow to ModerateAdducts are detected, consistent with its role as a site for urothelial cancers. nih.gov

Cellular and Subcellular Systems for Mechanistic Investigations

In vitro models provide controlled environments to dissect the molecular mechanisms underlying this compound formation and its biological consequences, complementing the findings from animal studies.

Mammalian cell lines are valuable for quantifying adduct formation and assessing the subsequent cellular responses. The LLC-PK1 cell line, derived from pig kidney proximal tubules, is a relevant model for studying renal toxicology. nih.govcytion.com These cells have been used to quantify the formation of both this compound and dG-AAI adducts in a concentration-dependent manner following exposure to AAI. nih.govnih.govresearchgate.net The data generated from LLC-PK1 cells can be used in modeling approaches to predict in vivo DNA adduct formation in the kidneys of different species. nih.govnih.gov

The human bladder epithelial cell line RT4 is used to study the genotoxicity of AAI in the context of urothelial cancer. nih.govnih.gov Studies have shown that RT4 cells efficiently bioactivate AAI, leading to the formation of the this compound adduct in a time- and concentration-dependent manner. nih.govnih.gov This adduct formation, in turn, can induce genotoxic stress and trigger cellular responses like p53-dependent apoptosis. nih.govnih.gov These cell-based assays are critical for understanding the mechanisms of AAI toxicity and for comparing its potency to other known carcinogens. nih.gov

Application of Mammalian Cell Lines in this compound Research
Cell LineOriginResearch ApplicationKey FindingsReference
LLC-PK1Pig Kidney Proximal TubuleAdduct Quantification, Renal ToxicologyDemonstrates concentration-dependent formation of this compound and dG-AAI adducts. Used for in vitro to in vivo extrapolation models. nih.govnih.gov
RT4Human Bladder EpitheliumAdduct Quantification, Genotoxicity StudiesEfficiently bioactivates AAI, leading to high levels of this compound adducts and subsequent p53-dependent apoptosis. nih.govnih.gov

Application of Hepatic and Renal Microsomal/Cytosolic Fractions in AAI Metabolism Studies

The biotransformation of aristolochic acid I (AAI) is a critical factor in its toxicity, involving both metabolic activation to genotoxic intermediates and detoxification to less harmful compounds. In vitro models utilizing subcellular fractions from the liver and kidneys have been instrumental in elucidating these complex metabolic pathways. These models, which include microsomal and cytosolic fractions, allow for the study of specific enzyme families in isolation.

Microsomal fractions, which contain enzymes from the endoplasmic reticulum, are crucial for studying both the activation and detoxification of AAI. In human hepatic microsomes, cytochrome P450 1A2 (CYP1A2) is the primary enzyme responsible for the metabolic activation of AAI, with a lesser contribution from CYP1A1. nih.govingentaconnect.comnih.gov Conversely, in human renal microsomes, NADPH:cytochrome P450 reductase appears to be more significant in AAI activation. nih.gov Furthermore, these hepatic P450 enzymes, particularly CYP1A1 and CYP1A2, are also the main enzymes involved in the oxidative detoxification of AAI to its O-demethylated metabolite, aristolochic acid Ia (AAIa). nih.govnih.gov The use of a reconstituted hepatic microsome-cytosol (S9) system demonstrated that the metabolism of AAI by these enzymes reduces its cytotoxicity. nih.gov

The S9 fraction, a supernatant from tissue homogenate that contains both microsomal and cytosolic enzymes, provides a more comprehensive in vitro model for metabolism studies. taylorandfrancis.comwikipedia.org This fraction allows for the investigation of the interplay between Phase I (microsomal) and Phase II (cytosolic) enzymes. Studies have shown that S9 fractions can effectively model the metabolic processes, demonstrating that hepatic P450s play a significant role in metabolizing AAI into less toxic forms, thereby protecting against kidney injury. nih.gov

Key Enzymes and Subcellular Fractions in AAI Metabolism
Subcellular FractionPrimary Organ SourceKey Enzyme(s) InvolvedPrimary Metabolic FunctionReference
CytosolLiver, KidneyNAD(P)H:quinone oxidoreductase (NQO1)Reductive activation (nitroreduction) nih.govnih.gov
MicrosomesLiverCytochrome P450 1A2 (CYP1A2), CYP1A1Reductive activation and oxidative detoxification nih.govnih.gov
MicrosomesKidneyNADPH:cytochrome P450 reductase, Prostaglandin H synthaseReductive activation nih.gov
S9 Fraction (Cytosol + Microsomes)LiverCYPs, NQO1, TransferasesDetoxification into less cytotoxic metabolites nih.gov

Advanced Experimental Models

Establishment of Mouse Models for AAI-Induced Hepatotoxicity and Renal Fibrosis

Animal models, particularly in mice, have been fundamental in reproducing the pathologies associated with AAI exposure and investigating the mechanisms of its toxicity. These in vivo models are essential for understanding the progression from acute injury to chronic disease, such as fibrosis and cancer.

Mouse models are well-established for studying aristolochic acid nephropathy (AAN), which is characterized by progressive tubulointerstitial fibrosis. nih.govnih.gov Various protocols have been developed to induce AAN in mice, typically involving the administration of AAI to strains like the C57BL/6. nih.gov These models successfully replicate key features of human AAN, including tubular atrophy, interstitial inflammation, and the extensive deposition of extracellular matrix proteins, leading to fibrosis. nih.govmdpi.com

Research using these models has demonstrated a biphasic evolution of the disease, starting with an acute phase of proximal tubular epithelial cell necrosis, followed by a chronic phase characterized by progressive tubular atrophy and interstitial fibrosis. nih.gov Pathological findings in these models include an accumulation of α-smooth muscle actin (α-SMA)-positive myofibroblasts and collagen deposition in the interstitial areas. nih.gov These models have been crucial for identifying key cellular players in the transition from acute kidney injury to chronic kidney disease, including tubular epithelial cells, endothelial cells, inflammatory infiltrates, and myofibroblasts. nih.gov

Characteristics of AAI-Induced Renal Fibrosis Mouse Models
Mouse StrainKey Pathological FeaturesDisease ProgressionReference
C57BL/6Renal atrophy, tubulointerstitial fibrosis, cellular senescenceChronic administration leads to phenotypes resembling renal aging. nih.gov
BALB/cAcute tubular necrosis, inflammation, NLRP3 inflammasome activationAcute injury model demonstrating the role of inflammation. mdpi.com
Generic Mouse ModelsTubular necrosis, lymphocytic infiltrate, tubular atrophy, fibrosisBiphasic: Acute tubular necrosis followed by chronic fibrosis. nih.gov

Advanced Analytical and Methodological Approaches in Da Aai Research

Spectrometric and Chromatographic Techniques for Adduct Quantification and Characterization

Accurate identification and quantification of dA-AAI adducts are fundamental to assessing exposure and understanding their role in toxicity and carcinogenesis. Spectrometric and chromatographic techniques play a vital role in this process.

32P-Postlabeling Assay for DNA Adduct Detection

The 32P-postlabeling assay is a highly sensitive method widely used for detecting and quantifying DNA adducts, including those formed by aristolochic acids like this compound. nih.govmdpi.comuni.lunih.govsrce.hroup.comnih.govresearchgate.netresearchgate.netbioregistry.io This technique involves enzymatic digestion of DNA, followed by radioactive labeling of the adducted nucleotides with 32P. The labeled adducts are then separated, typically by thin-layer chromatography (TLC), and quantified by autoradiography or phosphor imaging. nih.govnih.gov

Studies utilizing the 32P-postlabeling assay have successfully detected this compound in various biological samples, including renal tissue and urothelial tumor tissue from patients exposed to aristolochic acid. nih.govmdpi.comresearchgate.net The method has been instrumental in demonstrating the presence of AA-derived DNA adducts as biomarkers of exposure in conditions like Chinese herbs nephropathy (CHN) and Balkan endemic nephropathy (BEN). mdpi.comresearchgate.net Different versions of the 32P-postlabeling assay, such as the nuclease P1 enrichment and butanol extraction methods, have been employed for enhancing adduct detection sensitivity. nih.govnih.gov While both methods can separate and quantify adducts, the nuclease P1 version has shown higher recovery for AA-DNA adducts compared to butanol extraction in some studies. nih.gov Adduct levels are often expressed as relative adduct labeling (RAL), representing the ratio of adducted nucleotides to total nucleotides. nih.gov

Research findings using 32P-postlabeling have provided quantitative data on this compound levels. For instance, in renal tissue from CHN patients, this compound adduct levels ranged from 0.7 to 5.3 per 10^7 nucleotides. mdpi.comresearchgate.net The assay has also been used to study the persistence of this compound adducts in target organs, highlighting their relatively long half-life. nih.gov

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-MS/MS) for Precise Adduct Quantification

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful and precise approach for the quantification and structural confirmation of this compound and other AA-DNA adducts. nih.govresearchgate.netbiorxiv.org This technique combines the separation capabilities of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.

LC-MS/MS has been used to confirm the identity of aristolactam-DNA adducts initially detected by 32P-postlabeling. nih.gov Furthermore, LC-MS/MS methods, often employing multiple reaction monitoring (MRM), have been developed for the rigorous quantification of this compound in various biological matrices. researchgate.net The use of stable isotope-dilution methods in conjunction with LC-MS/MS enhances the accuracy and reliability of quantification. researchgate.netbiorxiv.org

A method for the quantitative determination of this compound in exfoliated urothelial cells using LC-MS/MS with MRM has been reported, demonstrating good accuracy, precision, and a low detection limit. researchgate.net This allows for the detection of trace amounts of this compound, which is important for biomonitoring of exposure. researchgate.net LC-MS/MS is valuable for its ability to provide precise quantitative data, complementing the high sensitivity of the 32P-postlabeling assay.

Genomic and Transcriptomic Profiling for Elucidating Biological Impact

Beyond adduct detection, understanding the biological consequences of this compound formation requires investigating its impact at the genomic and transcriptomic levels.

Single-Cell RNA Sequencing (scRNA-seq) to Dissect Cellular and Molecular Mechanisms in AAI-Treated Tissues

Single-cell RNA sequencing (scRNA-seq) is a cutting-edge technology that allows for the analysis of gene expression profiles of individual cells, providing unprecedented resolution to dissect cellular heterogeneity and molecular mechanisms in complex tissues. researchgate.netnih.govwikipedia.orgctdbase.orgoup.com While general applications of scRNA-seq are broad, recent studies have applied this technique to investigate the cellular and molecular responses to aristolochic acid exposure.

Analysis of Mutational Spectra in Specific Genes (e.g., TP53, H-ras)

This compound is a mutagenic lesion that plays a significant role in the characteristic mutational spectrum observed in cancers associated with aristolochic acid exposure. Analysis of mutational spectra in specific genes, particularly tumor suppressor genes like TP53 and oncogenes like H-ras, has provided strong evidence for the genotoxic impact of this compound. nih.govresearchgate.netbioregistry.ionih.govbiorxiv.orgacs.orgoup.com

Aristolochic acid exposure is strongly linked to a unique mutational signature characterized by a high frequency of A:T to T:A transversions. nih.govacs.orgoup.com This specific transversion is considered a fingerprint of AA exposure. oup.com this compound is considered the critical lesion responsible for these A:T to T:A mutations. nih.govbiorxiv.orgoup.com Studies have analyzed these mutations in TP53 and H-ras genes in tumors from patients and experimental models exposed to AA. nih.govresearchgate.netbioregistry.iobiorxiv.orgoup.com

In TP53, A:T to T:A transversions have been observed at specific codons, including but not limited to codons 139, 175, 220, 248, 280, and 282, some of which are known mutational hotspots in other cancer types as well. srce.hrbioregistry.ionih.govoup.com Analysis of mutational spectra in urothelial carcinomas associated with AA exposure has revealed a distinct pattern compared to urothelial tumors not linked to AA. bioregistry.ionih.govacs.org In H-ras, a specific A:T to T:A transversion at the first adenine (B156593) in codon 61 (CAA to CTA) is frequently observed in tumors induced by AAI in rodents. bioregistry.ionih.govbiorxiv.orgoup.com This specific mutation is associated with the activation of the H-ras oncogene. oup.com

Methods used to analyze these mutational spectra and map adducts in specific genes include chip sequencing nih.gov, polymerase arrest assays srce.hrresearchgate.netbioregistry.io, and terminal transferase-dependent PCR (TD-PCR). srce.hrbioregistry.ionih.gov Polymerase arrest assays, for instance, can identify sites where DNA polymerase is blocked by the presence of DNA adducts, providing insights into adduct distribution and potential for causing mutations. srce.hrbioregistry.io

Computational and Theoretical Approaches

Computational and theoretical approaches complement experimental studies by providing insights into the molecular interactions, structural consequences, and potential biological effects of this compound formation.

Computational modeling, including flexible in silico docking methods and ab initio calculations, has been utilized in studies investigating the enzymatic activation of AAI, a crucial step leading to the formation of DNA adducts like this compound. mdpi.com These approaches help to understand the interactions between AAI and the enzymes responsible for its metabolic conversion to reactive intermediates. mdpi.com

Molecular modeling and molecular dynamics (MD) simulations have been employed to study the conformations of DNA adducts, including those related to aristolochic acids. These studies can provide insights into how the formation of this compound distorts the DNA double helix and how these structural changes might influence DNA repair mechanisms and replication fidelity. For example, computational modeling has been used to provide structural explanations for the differential repair efficiency of different AA-DNA adducts.

Molecular Modeling and Flexible In Silico Docking Studies of AAI Interactions with Metabolizing Enzymes

Molecular modeling and in silico docking studies are employed to investigate the interactions between AAI and the enzymes responsible for its metabolic activation and detoxification. These computational techniques help predict how AAI binds to the active sites of enzymes, providing a molecular basis for observed metabolic outcomes. Enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) and various cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP2C9, and CYP3A4, are known to metabolize AAI.

NQO1 is recognized as a highly efficient cytosolic nitroreductase that activates AAI, leading to the formation of DNA adducts. Molecular modeling studies have predicted the orientation of AAI within the active site of human NQO1, suggesting that AAI binds in a manner that facilitates efficient electron transfer for reductive activation. Similarly, flexible in silico docking methods have been used to examine the binding of AAI to the active sites of human CYP enzymes, particularly CYP1A1 and CYP1A2, which play a dual role in both the activation and detoxification of AAI. These studies analyze the binding orientations and energies of AAI within the enzyme binding centers to explain the differing efficiencies of various CYP enzymes in catalyzing AAI oxidation (detoxification to aristolochic acid Ia) and nitroreduction (activation). The insights gained from molecular docking contribute to understanding the molecular mechanisms underlying AAI metabolism and the subsequent formation of DNA adducts like this compound.

Key Metabolizing Enzymes of Aristolochic Acid I and Their Roles

Enzyme CategorySpecific Enzymes InvolvedPrimary Role in AAI Metabolism
Cytosolic NitroreductaseNAD(P)H:quinone oxidoreductase (NQO1)Activation (DNA adduct formation)
Cytochrome P450 (CYP)CYP1A1, CYP1A2Activation and Detoxification
Cytochrome P450 (CYP)CYP2C9, CYP3A4, CYP2C (in rats)Detoxification (O-demethylation)
Other EnzymesNADPH:CYP oxidoreductase (POR), Cyclooxygenase (COX), Sulfotransferases (SULTs), UDP Glucuronosyltransferases (UGTs)Activation and/or Detoxification

Predictive Physiologically Based Kinetic (PBK) Models to Translate In Vitro Adduct Formation to In Vivo Dose-Response

Network Pharmacological Analysis for Identifying Target Genes and Mechanisms

This method typically involves mining data from various online databases to identify potential target genes and proteins related to both the compound (AAI) and the disease (e.g., renal fibrosis). Protein-protein interaction (PPI) networks are then constructed to visualize the relationships between these identified targets. By analyzing these networks, researchers can identify key genes and pathways that are significantly affected by AAI exposure and are relevant to the pathological process.

Biomarker Applications and Etiological Significance of Da Aai

dA-AAI as a Robust Biomarker of Exposure to Aristolochic Acids

The formation of DNA adducts by AAs is a crucial step in their genotoxic mechanism. nih.govmdpi.com this compound is consistently identified as the major and most persistent DNA adduct formed in human tissues following exposure to Aristolochic acid I (AAI), a primary component of AA. nih.govmdpi.comresearchgate.netnih.gov This makes this compound an exceptionally robust biomarker for assessing exposure to AAs, even long after the exposure has ceased. nih.govresearchgate.netcapes.gov.br The detection and quantification of this compound adducts provide direct evidence of an individual's exposure to these harmful compounds. nih.govhkmj.org

Methods such as 32P-postlabelling and mass spectrometry, particularly ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-TQ/MS), have been successfully employed to detect and quantify this compound in biological samples. nih.govnih.govnih.govrev-sen.ecoup.com These sensitive analytical techniques allow for the identification of even trace amounts of this compound, confirming past exposure to AAs. hkmj.orgrev-sen.ec The persistence of this compound in target tissues further enhances its utility as a long-term biomarker of exposure. nih.govresearchgate.net

Detection of this compound in Human Tissues as Evidence of AA Exposure (e.g., Renal Tissues of Patients with Aristolochic Acid Nephropathy (AAN) and Balkan Endemic Nephropathy (BEN))

The presence of this compound in human tissues, particularly in the kidneys and urothelium, serves as compelling evidence of exposure to AAs and is strongly associated with the development of AAN and BEN. nih.govmdpi.comnih.govoup.comiarc.fr Studies have consistently detected this compound adducts in the renal tissues of patients diagnosed with AAN and BEN. nih.govmdpi.comnih.govoup.comiarc.fr

Research on Belgian AAN patients, who were exposed to Aristolochia fangchi in a slimming regimen, revealed the presence of this compound in renal DNA even decades after the exposure stopped. nih.govresearchgate.net Similarly, this compound has been detected in kidney tissue of patients from BEN endemic areas, providing molecular evidence for the role of AA in this disease. d-nb.infocapes.gov.br The detection of this compound in the kidneys of Romanian cancer patients, including those with renal cell carcinoma, has also unequivocally demonstrated AA exposure in these cohorts. nih.gov

The levels of this compound adducts in renal tissue have been quantified in various studies, providing valuable data on the extent of AA exposure in affected populations. The following table summarizes some of these findings:

Country Tissue Examined DNA Adduct Detected Adduct Level (adducts/108 nucleotides) Method Used Reference
Belgium Kidney This compound 7.0–53.0 (n = 6) TLC 32P-postlabelling nih.gov
Romania Kidney This compound 0.3–6.5 (n = 7) TLC 32P-postlabelling nih.gov
Belgium Kidney This compound 2–22 (n = 11) TLC 32P-postlabelling, Mass spectrometry nih.gov
Croatia & Serbia Kidney This compound 0.2–7.0 (n = 15) Mass spectrometry nih.gov
Romania Kidney This compound 0.7–26.8 (n = 14) Mass spectrometry nih.gov
Taiwan Kidney This compound 0.3–258 (39/51 (76%)) Mass spectrometry nih.gov
Belgian AAN Patients Kidney This compound 17.1 and 5.6 (in 2 out of 3 BEN patients) 32P-postlabelling, HPLC capes.gov.br
CHN Patients Kidney This compound 0.7 to 5.3/107 nucleotides (n=6) 32P-postlabelling nih.gov

These data highlight the consistent detection of this compound in the kidneys of patients with AA-related nephropathies across different geographical regions, underscoring its utility as a reliable biomarker of exposure.

Correlation of this compound Adducts with A:T→T:A Transversion Mutations and Cancer Risk

This compound is not merely a marker of exposure; it is also a critical factor in the genotoxic cascade that leads to cancer. capes.gov.broup.com The this compound adduct is a pre-mutagenic lesion that preferentially induces A:T→T:A transversion mutations. nih.govoup.comaopwiki.org This specific mutational signature is considered a hallmark of AA exposure and is frequently observed in tumors associated with AAN and BEN, particularly in the tumor suppressor gene TP53. nih.govnih.govmdpi.comresearchgate.netiarc.fr

Studies have shown a strong correlation between the presence and persistence of this compound adducts and the occurrence of these characteristic A:T→T:A mutations in the urothelium of exposed individuals. nih.govmdpi.comresearchgate.net This mutational fingerprint, also known as signature 22 or single-base substitution 22 (SBS22) in the Catalogue of Somatic Mutations in Cancer (COSMIC), is a powerful indicator of AA-induced carcinogenesis. researchgate.net

The persistence of this compound adducts in renal tissue is considered a critical determinant for the accumulation of these characteristic mutations in oncogenes and tumor suppressor genes, ultimately contributing to the high risk of urothelial cancer in exposed populations. nih.govresearchgate.net While other factors may also contribute to cancer development, the direct link between this compound formation, the induction of specific A:T→T:A transversions, and the observed mutational signature in tumors provides strong evidence for the etiological significance of this compound in AA-associated cancers. nih.govnih.goviarc.fr

Research findings support the role of this compound as a key initiator in the carcinogenic process. For instance, the high frequency of A→T transversion in codon 61 of the Ha-ras oncogene observed in tumors from rodents treated with AAI suggests that adenine (B156593) adducts like this compound are critical lesions in carcinogenesis. nih.gov Furthermore, studies using whole-genome and exome sequencing of AA-associated UUC have confirmed the prevalence of characteristic A:T to T:A transversion mutations in various genes, reinforcing the link between this compound and the mutational landscape of these cancers. nih.gov

Future Directions in Da Aai Academic Research

Comprehensive Elucidation of Remaining Unclear Molecular Mechanisms (e.g., Link between AA-RNA Adducts and Carcinogenicity, Detailed Detoxification Pathways)

Furthermore, a more detailed understanding of the detoxification pathways for AAI and its adducts, including dA-AAI, is crucial. While some enzymes involved in AAI metabolism have been identified, the comprehensive network of detoxification pathways and their efficiency in processing this compound is not fully elucidated sav.skacs.orgnih.gov. Research into the enzymes and processes involved in the repair or removal of this compound adducts is essential to understand why this adduct is particularly persistent in target tissues sav.sknih.govacs.org. Studies evaluating the role of specific enzymes, such as sulfotransferases and N-acetyltransferases, in potentially increasing the genotoxicity of AA metabolites also warrant further investigation, as conflicting findings exist osti.gov. The influence of co-exposure to different aristolochic acids, such as AAI and AAII, on the metabolism and genotoxicity of AAI also requires further mechanistic explanation acs.orgresearchgate.net.

Development of Novel and More Sensitive Methodologies for this compound Detection and Quantification in Complex Biological Matrices

Accurate and sensitive detection and quantification of this compound in biological samples are critical for biomonitoring exposure, understanding adduct kinetics, and assessing cancer risk. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the detection of this compound in various biological matrices, including urine, kidney tissue, and exfoliated urothelial cells nih.govhkmj.org. However, the levels of DNA-AA adducts can be relatively low in certain samples, necessitating large sample volumes or highly sensitive techniques hkmj.org.

Future research should focus on developing novel methodologies with enhanced sensitivity, specificity, and throughput for this compound detection in complex biological matrices. This includes exploring advanced mass spectrometry techniques, potentially coupled with improved sample preparation methods like solid phase extraction (SPE) or QuEChERS, to minimize matrix effects and improve detection limits researchgate.netmdpi.comnih.gov. The development of non-invasive or minimally invasive sampling techniques, such as using exfoliated urinary cells, combined with highly sensitive detection methods, holds significant promise for clinical monitoring and large-scale epidemiological studies nih.govhkmj.org. Novel approaches like fluorescence sensors or biosensors specifically designed to target this compound could also offer rapid and cost-effective detection in the future mdpi.comresearchgate.net.

Table 1: Examples of Methodologies for AA/dA-AAI Detection

MethodPrincipleApplication AreaReference
LC-MS/MSLiquid Chromatography coupled with Tandem MSBiological samples, Food, Soil hkmj.orgresearchgate.net
HPLC-FLDHigh-Performance Liquid Chromatography with FLDBiological matrices, Herbal herbs hkmj.org
HPLC-UV, HPLC-ECDHPLC with UV or Electrochemical DetectionNatural plants, Drugs mdpi.com
Fluorescence SensorsDetection via fluorescence signalsChinese patent medicines mdpi.com
32P-postlabelingRadiometric detection of adductsDNA binding studies oup.com

Integrated Multi-Omics Approaches to Understand Systemic Impacts of this compound Induced Pathologies

Advanced Computational Predictions and Validation of this compound Interactions and Downstream Biological Outcomes

Research into Inter-Individual Variability in this compound Formation and Persistence

Future research needs to systematically investigate the factors contributing to this inter-individual variability. This includes conducting larger studies to assess the impact of genetic polymorphisms in relevant metabolic enzymes (e.g., NQO1, CYPs, GSTs) and DNA repair genes on this compound levels and associated health outcomes sav.skoup.com. Environmental factors and co-exposures might also play a role and require further investigation. Understanding the basis of inter-individual differences in this compound formation and persistence is critical for identifying high-risk individuals, developing personalized prevention strategies, and interpreting biomonitoring data effectively.

Table 2: Factors Potentially Contributing to Inter-Individual Variability

FactorPotential Impact on this compoundRelevanceReference
Genetic PolymorphismsAffect enzyme activity in metabolism/detoxificationSusceptibility to AAI toxicity/carcinogenesis sav.skoup.com
DNA Repair CapacityInfluence adduct removal rateAdduct persistence nih.gov
Environmental FactorsCo-exposures, lifestyleOverall exposure and metabolic profile-
Gut MicrobiomeInfluence on AAI metabolismPotential for altered bioactivation/detox researchgate.net

Q & A

Q. What experimental models are most effective for studying dA-AAI DNA adduct formation, and how do they differ in outcomes?

  • Methodological Answer : Rodent models, such as wild-type (WT) and hepatic cytochrome P450 (CYP)-deficient (HRN) mice, are widely used. HRN mice lack hepatic CYP enzymes, allowing researchers to isolate the role of extrahepatic detoxification pathways. For example, HRN mice showed significant this compound adducts in the liver (15.92 ± 4.46 adducts/10⁷ dN), while WT mice exhibited none, highlighting tissue-specific metabolic influences . Researchers should select models based on the study’s focus (e.g., hepatic vs. renal toxicity).

Q. How should researchers approach tissue-specific sampling to ensure accurate this compound detection?

  • Methodological Answer : Prioritize organs with known metabolic activity for aristolochic acid I (AAI), such as kidneys and liver. In WT mice, renal this compound adduct levels (58.09 ± 9.50 adducts/10⁷ dN) far exceeded hepatic levels (undetectable), underscoring the need for multi-tissue analysis to capture systemic effects. Use validated extraction protocols, such as ³²P-postlabeling, to minimize matrix interference .

Q. What statistical methods are recommended for analyzing variability in this compound adduct measurements?

  • Methodological Answer : Employ non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed distributions, as seen in HRN kidney data (this compound: 101.59 ± 45.30 adducts/10⁷ dN). Pairwise comparisons between groups (e.g., WT vs. HRN) should include Bonferroni corrections to account for multiple testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound detection across studies with varying experimental conditions?

  • Methodological Answer : Discrepancies often arise from differences in model systems (e.g., CYP activity) or detection sensitivity. For instance, B-WT mice showed renal this compound levels (29.94 ± 11.46 adducts/10⁷ dN) lower than WT mice (58.09 ± 9.50), suggesting genetic background influences adduct formation. Standardize protocols (e.g., dosing regimens, tissue preservation) and report detection limits to enhance cross-study comparability .

Q. What mechanisms explain the absence of hepatic this compound adducts in WT mice despite renal accumulation?

  • Methodological Answer : Hepatic CYP enzymes in WT mice likely detoxify AAI before adduct formation, whereas renal cells lack these enzymes, leading to adduct persistence. HRN mice, lacking hepatic CYP, show hepatic adducts due to unmetabolized AAI circulating systemically. This highlights the need to study inter-organ metabolic networks using isotopic tracing or enzyme inhibition assays .

Q. How do tissue-specific DNA repair pathways influence this compound adduct persistence and mutation rates?

  • Methodological Answer : Renal cells may have less efficient nucleotide excision repair (NER) compared to hepatic cells. Couple adduct quantification (e.g., HRN kidney: 253.75 ± 38.08 total adducts/10⁷ dN) with transcriptomic analysis of NER genes (e.g., ERCC1, XPA) to identify repair deficiencies. Use CRISPR knockouts in cell lines to validate repair pathway contributions .

Data Contradiction Analysis

Q. Why do some studies report this compound adducts in human renal tissues but not in rodent models?

  • Methodological Answer : Species-specific metabolic differences (e.g., CYP isoform expression) and exposure duration (chronic vs. acute) play critical roles. Rodent studies often use single-dose protocols, while human data reflect chronic exposure. Incorporate longitudinal dosing in animal models and compare adduct kinetics using LC-MS/MS for higher sensitivity .

Tables for Key Findings

ModelTissueThis compound Adducts (per 10⁷ dN)Total Adducts (per 10⁷ dN)
HRNLiver15.92 ± 4.4626.29 ± 9.22
B-WTKidney29.94 ± 11.4653.96 ± 16.52
WTKidney58.09 ± 9.50126.77 ± 12.28
HRNKidney101.59 ± 45.30253.75 ± 38.08

Source: Hepatic and renal this compound adduct levels across mouse models .

Ethical and Methodological Considerations

  • Data Transparency : Report raw data and variability metrics (e.g., standard deviations) to enable meta-analyses. Use repositories like Zenodo for dataset sharing .
  • AI Integration : While AI tools can assist in data analysis (e.g., clustering adduct patterns), validate outputs against experimental controls to avoid artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dA-Aai
Reactant of Route 2
dA-Aai

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.